2-(Thiophen-3-yl)ethane-1-sulfonamide
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Overview
Description
2-(Thiophen-3-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C6H9NO2S2 and a molecular weight of 191.27 g/mol . It is a versatile small molecule scaffold that finds applications in various fields of research and industry. The compound consists of a thiophene ring attached to an ethane sulfonamide group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)ethane-1-sulfonamide typically involves the following steps:
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Thiophene Functionalization: : The thiophene ring is functionalized to introduce the ethane sulfonamide group. This can be achieved through various methods, including:
Nucleophilic Substitution: Thiophene can undergo nucleophilic substitution reactions with sulfonamide precursors under basic conditions.
Electrophilic Substitution: Electrophilic substitution reactions can be used to introduce the sulfonamide group onto the thiophene ring.
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Sulfonamide Formation: : The ethane sulfonamide group is introduced through the reaction of thiophene derivatives with sulfonamide reagents. Common reagents include sulfonyl chlorides and amines, which react under mild to moderate conditions to form the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution Reagents: Electrophiles like halogens and nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Sulfonic acids, sulfoxides.
Reduction Products: Amines, reduced sulfonamides.
Substitution Products: Various thiophene derivatives with different functional groups.
Scientific Research Applications
2-(Thiophen-3-yl)ethane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(Thiophen-3-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar structure but with the sulfonamide group attached to the second position of the thiophene ring.
Thiophene-3-sulfonamide: Similar structure but with the sulfonamide group attached to the third position of the thiophene ring.
Ethane-1-sulfonamide: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Uniqueness
2-(Thiophen-3-yl)ethane-1-sulfonamide is unique due to the presence of both the thiophene ring and the ethane sulfonamide group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further enhance its uniqueness .
Properties
IUPAC Name |
2-thiophen-3-ylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HECUDODUVQCJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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